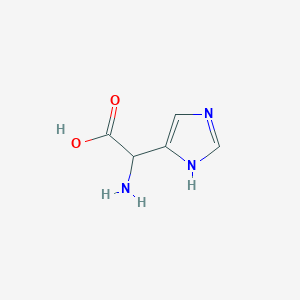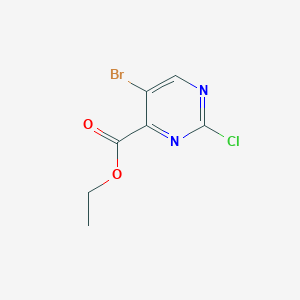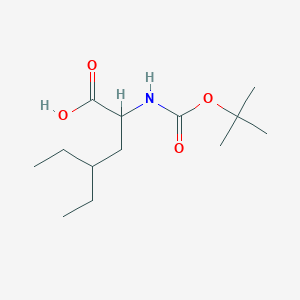
2-Amino-2-(1H-imidazol-5-yl)acetic acid
Übersicht
Beschreibung
“2-Amino-2-(1H-imidazol-5-yl)acetic acid” is a chemical compound with the molecular formula C5H7N3O2 . It is also known as 2-(1H-Imidazol-5-yl)acetic acid . The compound has a molecular weight of 141.13 .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(1H-imidazol-5-yl)acetic acid” is represented by the SMILES notation C1=C(NC=N1)C(C(=O)O)N . This notation represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis
“2-Amino-2-(1H-imidazol-5-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 141.13 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Psychiatry
Research into N-acetylcysteine (NAC), a derivative related to the imidazol structure, has illuminated its potential in psychiatry, particularly for disorders where traditional pharmacological therapies have been insufficient. Its mechanisms, though not fully understood, suggest modulation of glutamatergic, neurotropic, and inflammatory pathways, showcasing a broad therapeutic potential across addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean et al., 2011).
Neuroprotective Agents
YM872, characterized by its structure containing an imidazole derivative, has been identified as a potent, water-soluble AMPA receptor antagonist with significant neuroprotective properties in animal models of cerebral ischemia. This points to its potential in treating acute stroke in humans, underlining the critical role of imidazole derivatives in neuroprotection (Takahashi et al., 2006).
Bacterial Catabolism
The catabolism of indole-3-acetic acid (IAA) by bacteria, involving gene clusters such as iac and iaa, demonstrates the biochemical versatility of imidazole-related structures. These clusters enable bacteria to utilize IAA as a carbon, nitrogen, and energy source, potentially affecting IAA-dependent processes in plants and other organisms, offering insights into microbial interactions and biotechnological applications (Laird et al., 2020).
Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been reviewed for their antitumor properties. These compounds, some of which have advanced to preclinical testing, underscore the significance of the imidazole ring in developing new antitumor drugs with varying biological properties (Iradyan et al., 2009).
Renin-Angiotensin System
The imidazole-containing compound ACE2, pivotal in cardiovascular and pulmonary health, has been highlighted for its multifaceted roles, including as a SARS-CoV-2 receptor. Its involvement in key physiological processes illustrates the broader implications of imidazole derivatives in health and disease, particularly in the context of the COVID-19 pandemic (Gheblawi et al., 2020).
Hydantoin Derivatives
The significance of the hydantoin scaffold, another derivative related to imidazole structures, in medicinal chemistry is supported by its presence in various drugs. Its role in the synthesis of non-natural amino acids and potential therapeutic applications highlights the chemical versatility and pharmaceutical relevance of imidazole derivatives (Shaikh et al., 2023).
Safety and Hazards
The safety information for “2-Amino-2-(1H-imidazol-5-yl)acetic acid” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-amino-2-(1H-imidazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4(5(9)10)3-1-7-2-8-3/h1-2,4H,6H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGIFAVNSNJADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(1H-imidazol-5-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3100552.png)
![2-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B3100557.png)


![4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3100582.png)
![(1R)-2,2',3,3'-tetrahydro-6,6'-bis[2,4,6-tris(1-Methylethyl)phenyl]-1,1'-Spirobi[1H-indene]-7,7'-diol](/img/structure/B3100590.png)
![Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B3100593.png)
